molecular formula C10H5BrF4N2 B1517281 4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1152531-25-3

4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1517281
CAS No.: 1152531-25-3
M. Wt: 309.06 g/mol
InChI Key: FWWHYNBPGRFZLV-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by its bromo, fluoro, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-fluorophenylhydrazine with 4-bromobutanoyl chloride in the presence of trifluoroacetic acid. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and scalability. These methods involve the use of automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activity, 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is being investigated for its potential use in treating various diseases, including infections and cancer.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole

  • 4-Bromo-1-(4-fluorophenyl)-5-(methyl)-1H-pyrazole

  • 4-Bromo-1-(4-fluorophenyl)-5-(chloromethyl)-1H-pyrazole

Uniqueness: 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF4N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-6(12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWHYNBPGRFZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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